4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride is a chemical compound characterized by its unique spirocyclic structure, which consists of two interconnected rings containing nitrogen and oxygen atoms. Its molecular formula is , and it is classified as a diazaspiro compound due to the presence of two nitrogen atoms in its spiro framework. This compound has gained attention for its potential pharmacological applications, particularly in relation to receptor interactions in the central nervous system.
The synthesis of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common synthetic route includes the cyclization of a linear precursor under acidic or basic conditions. The reaction conditions must be meticulously controlled to optimize yield and purity, often requiring specific temperature and pH adjustments during the process.
Industrial production methods may involve large-scale synthesis utilizing continuous flow reactors, which enhance efficiency and reduce by-products. Advanced purification techniques are also employed to ensure that the final product meets stringent quality specifications for research and pharmaceutical applications.
The molecular structure of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane features a spiro configuration where two cyclic structures are interconnected through a single atom. The compound contains:
The compound's three-dimensional conformation plays a significant role in its interaction with biological targets.
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane can undergo various chemical reactions:
Common reagents include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents such as lithium aluminum hydride for reduction processes. The conditions typically involve controlled temperatures, specific solvents, and catalysts tailored to facilitate desired transformations.
The primary targets of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the mu-opioid receptor (μ-opioid receptor). The compound interacts with these receptors by binding at their active sites, influencing various biochemical pathways:
The modulation of these receptors suggests potential therapeutic applications in pain management and neuroprotection.
While specific physical properties such as melting point or boiling point may not be extensively documented, the compound's solubility profile is relevant for its applications in biological systems. The presence of the benzyl group typically enhances solubility in organic solvents.
The chemical stability of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane under various conditions is crucial for its use in research. It can be sensitive to light and moisture, necessitating careful storage conditions to maintain integrity.
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane has several notable applications:
The 1-oxa-4,9-diazaspiro[5.5]undecane core has emerged as a privileged scaffold due to its dual hydrogen-bonding capability, balanced lipophilicity, and synthetic versatility. This spirocyclic system enables:
Conformational Restriction: The spiro junction locks ring conformations, reducing entropy penalties upon target binding and enhancing potency against structurally conserved enzymatic sites. For instance, trisubstituted urea derivatives incorporating this core demonstrated picomolar inhibition of soluble epoxide hydrolase (sEH), a key target in chronic kidney disease and hypertension. Compound optimization yielded orally bioavailable candidates (e.g., 19) that significantly reduced serum creatinine in rat glomerulonephritis models at 30 mg/kg doses .
Dual Pharmacophore Presentation: Positions 4 and 9 allow simultaneous display of complementary pharmacophores. In acetyl-CoA carboxylase (ACC) inhibitors for obesity treatment, Pfizer researchers fused pyrazole rings at positions 3–4 of the diazaspiro[5.5]undecan-2-one variant, achieving dual ACC1/ACC2 inhibition (IC₅₀ = 1–3 nM). The scaffold’s rigidity enabled precise optimization of substituent effects on lipophilic efficiency (LipE) and passive permeability (Papp) [8].
Metabolic Resilience: Incorporation of an oxygen heteroatom mitigates oxidative metabolism common in piperidine-based drugs. Studies show that morpholine-containing spirocycles exhibit reduced CYP450-mediated clearance compared to all-carbon analogs, extending half-lives in vivo [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7